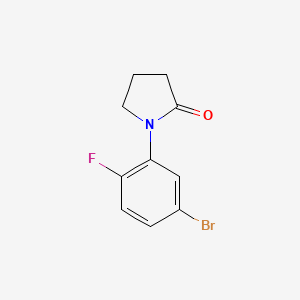

1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one

Beschreibung

Contextual Significance of Pyrrolidin-2-one Scaffolds in Drug Discovery and Medicinal Chemistry

The pyrrolidin-2-one, a five-membered lactam, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. researchgate.netnih.govfrontiersin.org Its prevalence in drug discovery can be attributed to several key features. The non-planar, puckered nature of the saturated pyrrolidine (B122466) ring provides a three-dimensional geometry that allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems. researchgate.netnih.govnih.gov This 3D structure is crucial for establishing precise stereochemical interactions with biological targets such as proteins and enzymes. researchgate.netnih.gov

Furthermore, the pyrrolidin-2-one scaffold is a versatile building block that can be readily functionalized at various positions, enabling the systematic modification of a molecule's physicochemical properties to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. The nitrogen atom and the carbonyl group can participate in hydrogen bonding, a critical interaction for molecular recognition at the active sites of biological targets. The pyrrolidin-2-one moiety is a key component in a wide array of approved drugs and clinical candidates, demonstrating its broad therapeutic applicability. frontiersin.org

Overview of Halogenated Phenyl Derivatives in Pharmaceutical Research

The incorporation of halogens, such as bromine and fluorine, into phenyl rings is a widely employed strategy in modern drug design. researchgate.netnih.gov Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. mdpi.com Fluorine, being the most electronegative element, can alter the acidity of nearby functional groups, modulate metabolic stability by blocking sites susceptible to oxidation, and enhance binding affinity to target proteins through the formation of favorable electrostatic interactions. researchgate.net

Rationale for Focused Academic Research on 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one

The specific combination of the pyrrolidin-2-one scaffold with a 5-bromo-2-fluorophenyl group in this compound presents a compelling case for focused academic investigation. The rationale stems from the synergistic potential of its constituent parts. The pyrrolidin-2-one core provides a proven three-dimensional framework conducive to potent and selective biological activity.

The disubstituted phenyl ring introduces a unique electronic and steric profile. The ortho-fluorine substituent can influence the conformation of the phenyl ring relative to the pyrrolidin-2-one ring, potentially locking it into a preferred orientation for target binding. This conformational constraint can lead to higher affinity and selectivity. The para-bromine atom offers a site for potential hydrogen bonding or halogen bonding interactions within a protein's binding pocket, further enhancing affinity. The combination of these two halogens also modulates the lipophilicity and metabolic stability of the molecule. For instance, similar chloro-fluorophenyl-pyrrolidine structures have been investigated as potent inhibitors of the MDM2-p53 interaction, a key target in cancer therapy. nih.gov Therefore, the targeted synthesis and study of this compound are driven by the hypothesis that this specific arrangement of functional groups could yield novel compounds with significant therapeutic potential.

Historical Development and Related Compounds

The interest in halogenated aromatic compounds in drug discovery also has a rich history, with early discoveries of their utility leading to a now-common practice of incorporating them into drug candidates. A number of related compounds, where the bromine and fluorine atoms are positioned differently on the phenyl ring or where other halogens are used, have been synthesized and are commercially available. These include isomers like 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one and compounds with different halogenation patterns such as 1-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one. sigmaaldrich.combldpharm.com The existence of these related molecules suggests a systematic exploration of the chemical space around the N-aryl-pyrrolidin-2-one scaffold by chemical suppliers and research organizations to provide a diverse library of building blocks for drug discovery programs.

Compound Data

Below are tables detailing the key chemical compounds mentioned in this article.

Table 1: Investigated Compound

| Compound Name | Molecular Formula |

|---|

Table 2: Related Compounds

| Compound Name | Molecular Formula |

|---|---|

| 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one | C10H9BrFNO |

| 1-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one | C10H8BrClNO |

| (2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone | C11H11BrFNO |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(5-bromo-2-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c11-7-3-4-8(12)9(6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGBCXDWMMSWFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591795 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628692-07-9 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 5 Bromo 2 Fluorophenyl Pyrrolidin 2 One and Analogues

Overview of Pyrrolidin-2-one Synthesis

The pyrrolidin-2-one, or γ-lactam, ring is a fundamental heterocyclic structure. Its synthesis has been approached through various chemical reactions, broadly categorized into conventional methods and emerging routes, especially for N-arylated derivatives.

Conventional Cyclization and Amidation Reactions

Traditional methods for forming the pyrrolidin-2-one ring often involve intramolecular cyclization reactions. A common strategy is the cyclization of γ-amino esters, which can be formed from the reaction of donor-acceptor cyclopropanes with primary amines like anilines. mdpi.comnih.gov This process can be catalyzed by a Lewis acid, which initiates the opening of the cyclopropane (B1198618) ring, followed by lactamization. mdpi.comnih.gov Another established method involves the reductive amination of diketones. mdpi.comnih.gov

Amidation reactions, where an amine attacks a carboxylic acid derivative, also represent a straightforward route to pyrrolidin-2-ones. dntb.gov.ua For instance, the reaction of γ-aminobutyric acid or its derivatives under conditions that promote amide bond formation leads to the desired lactam. Additionally, oxidative cyclization of certain amide precursors can yield furanone products, which are structurally related to pyrrolidin-2-ones. nih.gov

Emerging Synthetic Routes for N-Arylated Pyrrolidin-2-ones

Recent advancements have focused on developing more efficient and versatile methods for synthesizing N-arylated pyrrolidin-2-ones. Transition-metal catalysis has been a cornerstone of these developments, with methods like the Buchwald-Hartwig and Chan-Evans-Lam couplings gaining prominence for N-arylation. nih.gov Iridium-catalyzed reductive amination of diketones with anilines has also emerged as a powerful tool for constructing N-aryl-substituted pyrrolidines under mild conditions. mdpi.com

Furthermore, one-pot procedures are being developed to streamline the synthesis. For example, a three-component condensation of a hetarylacetonitrile, phosphorus oxychloride, and a 1-substituted-pyrrolidin-2-one can produce β-enaminonitriles, which are precursors to functionalized pyrrolidin-2-ones. researchgate.net The use of microwave-assisted organic synthesis (MAOS) has also been shown to increase synthetic efficiency and align with the principles of green chemistry. nih.gov

Targeted Synthesis of the 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one Core

The specific synthesis of this compound relies on the effective formation of the N-aryl bond between the pyrrolidin-2-one nitrogen and the 5-bromo-2-fluorophenyl group. The Goldberg reaction, a copper-catalyzed N-arylation, is a key method for this transformation. nih.govmit.edu

Copper-Catalyzed N-Arylation (Goldberg Reaction)

The Goldberg reaction is an efficient method for constructing C-N bonds, particularly for the N-arylation of amides and lactams. nih.govmit.edu This reaction typically involves a copper catalyst, an aryl halide, and the amide or lactam nucleophile. While classic Ullmann and Goldberg conditions often required harsh reaction conditions, modern protocols have been developed that proceed under milder conditions with the aid of specific ligands. nih.govnih.gov

For the synthesis of N-arylated pyrrolidin-2-ones, various copper-based catalytic systems have been explored. These systems often utilize a copper(I) source, such as copper(I) iodide (CuI), in combination with a ligand and a base. nih.govnih.gov The reaction can be performed with a range of aryl halides, including aryl iodides and bromides. nih.govresearchgate.net

Ligand Design and Optimization in Catalytic Efficiency

The efficiency of the copper-catalyzed N-arylation is highly dependent on the nature of the ligand employed. Chelating ligands, such as 1,2-diamines, have been shown to be particularly effective in controlling the concentration and activity of the catalytic species. nih.govmit.edunih.gov The ligand can influence the reaction rate and the tolerance to various functional groups on both the aryl halide and the amide. nih.gov

Several classes of ligands have been successfully used in Goldberg-type reactions, including:

1,2-Diamine Ligands: These ligands are known to control the resting state of the catalyst and prevent the formation of inactive copper species. mit.eduacs.org

Amino Acid-Derived Ligands: (S)-N-methylpyrrolidine-2-carboxylate, a derivative of L-proline, has been identified as an efficient ligand for the copper-catalyzed N-arylation of amides under mild conditions. nih.govdoaj.orgresearchgate.net

1,10-Phenanthroline: This ligand, in combination with CuI, forms an effective catalyst for the N-arylation of amides, including the synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine. mdpi.com

Diphenyl Pyrrolidine-2-phosphonate (DPP): This phosphonate-based ligand has been used to develop a general and efficient catalyst system for the arylation of amines. acs.org

The optimization of reaction conditions, including the choice of ligand, base, solvent, and temperature, is crucial for achieving high yields and selectivity. For instance, a study on the N-arylation of 2-pyrrolidone with aryl halides utilized CuI as the catalyst, (S)-N-methylpyrrolidine-2-carboxylate as the ligand, and K₃PO₄ as the base in DMSO at 110 °C. nih.gov

Table 1: Optimization of Goldberg Reaction Conditions for N-Arylation of 2-Pyrrolidone This table is based on data from a study investigating the copper-catalyzed N-arylation of 2-pyrrolidone with various aryl halides. The specific synthesis of this compound was not detailed in the provided search results, but the conditions are representative of those used for similar N-arylations.

Interactive Data Table

| Entry | Aryl Halide | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Iodobenzene | (S)-N-methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 110 | Good to High nih.gov |

| 2 | 4-Bromoiodobenzene | (S)-N-methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 110 | Good to High nih.gov |

| 3 | 4-Acetyliodobenzene | (S)-N-methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 110 | Good to High nih.gov |

| 4 | 2-Bromopyridine | 1,10-phenanthroline | K₃PO₄ | Toluene/t-AmOH | Reflux | High mdpi.com |

Stoichiometric Studies of N-Arylation Processes

Mechanistic studies, including stoichiometric investigations, have provided valuable insights into the copper-catalyzed N-arylation of amides. These studies suggest that the reaction proceeds through a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism. acs.org The process is thought to involve two key stages: the formation of a copper(I) amidate complex and the subsequent activation of the aryl halide. nih.govacs.org

Kinetic studies have revealed that the activation of the aryl halide is often the rate-determining step. acs.org The use of chelating diamine ligands has been shown to be important in controlling the concentration of the active catalytic species, which is believed to be a 1,2-diamine-ligated copper(I) amidate complex. nih.govmit.edu The consistency between catalytic and stoichiometric results supports this proposed mechanism. nih.govmit.edu Furthermore, while the exact pathway of aryl halide activation is still under investigation, it is thought to differ from a simple rate-determining oxidative addition process involving a Cu(III)/Cu(I) couple. acs.org

Smiles-Truce Cascade Reactions for α-Arylated Pyrrolidinones

A novel and operationally simple, metal-free approach to α-arylated pyrrolidinones involves the use of Smiles-Truce cascade reactions. nih.govacs.org This one-pot process utilizes readily available arylsulfonamides and cyclopropane diesters to construct the pyrrolidinone scaffold. nih.gov The reaction is significant as it expands the utility of Smiles-Truce arylations to include sp³ electrophilic centers in a cascade process. nih.gov

The reaction demonstrates a good substrate scope. For the migrating aryl ring, substitutions such as ortho-nitro and ortho-methoxy with a para-nitro group have been shown to be effective. acs.org The reaction is scalable, and the resulting products can be further functionalized, providing quick access to valuable pharmacophore structures. acs.org The reaction generally works well for substrates with strong electron-withdrawing groups like nitro, cyano, and benzoyl, as well as those with multiple weaker electron-withdrawing groups such as chloro and bromo. rsc.org

The proposed mechanism for this cascade reaction involves three key steps: nih.govacs.org

Nucleophilic Ring-Opening: The arylsulfonamide, under basic conditions (e.g., Cs₂CO₃ in DMF), acts as a nucleophile and attacks the cyclopropane diester, leading to the opening of the three-membered ring. nih.govacs.org This initial step can occur without the need for strong Lewis acids or high temperatures. acs.org

Smiles-Truce Rearrangement: The resulting enolate intermediate undergoes a 6-exo-trig Smiles-Truce rearrangement. nih.gov This is an intramolecular nucleophilic aromatic substitution (SₙAr) where the carbanion attacks the aryl ring of the sulfonamide, leading to an aryl migration. cdnsciencepub.comcdnsciencepub.com This proceeds through a spirocyclic Meisenheimer intermediate. cdnsciencepub.comcdnsciencepub.com

Lactam Formation: The rearrangement results in the extrusion of sulfur dioxide (SO₂) and the formation of a reactive amine, which then immediately cyclizes to form the final α-arylated pyrrolidinone product. nih.gov

Computational studies have supported the SₙAr pathway for the Truce-Smiles rearrangement, with the rate-determining step often being the C-N bond-breaking decomposition of the Meisenheimer adduct. cdnsciencepub.com

Electrosynthesis and Anodic Decarboxylation Approaches

Electrosynthesis has emerged as an effective and environmentally friendly method for synthesizing pyrrolidinones. organic-chemistry.orgacs.org This approach utilizes Kolbe anodic decarboxylation, followed by an intramolecular radical cyclization and a radical-radical cross-coupling. organic-chemistry.orgacs.org This method is particularly attractive as it avoids the use of pre-activated carboxylic acids, expensive transition metals, and external chemical oxidants. nih.gov

The process has demonstrated broad functional group tolerance, allowing for the synthesis of various N-substituted and 4-substituted pyrrolidinones. organic-chemistry.org Optimized conditions often involve using methanol (B129727) as the solvent, smooth platinum electrodes, and maintaining a temperature between 10–20°C. organic-chemistry.org This methodology has also been extended to the synthesis of fluorinated pyrrolidinones and for diastereoselective synthesis to create stereoenriched products. organic-chemistry.org The electrochemical oxidative decarboxylation can proceed under Hofer-Moest conditions to generate transient N-acyliminium species for intramolecular C-O bond formation. nih.gov

Synthesis from Donor–Acceptor Cyclopropanes

A straightforward synthetic route to 1,5-substituted pyrrolidin-2-ones utilizes donor-acceptor (D-A) cyclopropanes. mdpi.comnih.gov This method involves a Lewis acid-catalyzed ring-opening of the D-A cyclopropane with a primary amine, such as an aniline, to form a γ-amino ester, which then undergoes in situ lactamization and dealkoxycarbonylation. mdpi.comnih.govnih.gov This reaction has a broad scope, accommodating a variety of substituted anilines and a wide range of D-A cyclopropanes. mdpi.comnih.gov In this process, the D-A cyclopropanes act as 1,4-C,C-dielectrophiles, while the amines function as 1,1-dinucleophiles. mdpi.comnih.gov

Another approach involving D-A cyclopropanes is their [3+2]-cycloaddition with various partners. For instance, Sc(OTf)₃-catalyzed [3+2]-cycloadditions with thioketenes can form 2-methylidene tetrahydrothiophenes. nih.gov Similarly, [3+2]-annulations with ynamides, also catalyzed by Sc(OTf)₃, can yield cyclopentene (B43876) sulfonamides, which can be subsequently converted to 2,3-substituted cyclopentanones. acs.org Enantioselective [3+2] cycloadditions of D-A cyclopropanes have also been achieved using chiral catalysts, leading to the synthesis of substituted pyrrolidines with high enantiopurity. nih.govrsc.org

| Method | Key Reactants | Catalyst/Conditions | Key Features |

| Buchwald-Hartwig Amination | Aryl halide, Pyrrolidinone | Palladium complex, Base | Forms C-N bond via cross-coupling. numberanalytics.comwikipedia.org |

| Smiles-Truce Cascade | Arylsulfonamide, Cyclopropane diester | Base (e.g., Cs₂CO₃) | Metal-free, one-pot synthesis of α-arylated pyrrolidinones. nih.govacs.org |

| Electrosynthesis | Carboxylic acid derivatives | Platinum electrodes, Methanol | Green and efficient via Kolbe decarboxylation and radical cyclization. organic-chemistry.orgacs.org |

| Donor-Acceptor Cyclopropanes | D-A cyclopropane, Amine | Lewis acid (e.g., Ni(ClO₄)₂, Y(OTf)₃) | Lewis acid-catalyzed ring-opening followed by lactamization. mdpi.comnih.govbohrium.com |

Strategies for Halogenation at the Phenyl Moiety

Direct halogenation of the N-aryl ring of a pre-formed N-aryl pyrrolidinone is a common strategy to introduce halogen atoms. The specific conditions for halogenation, such as the choice of halogenating agent and solvent, will depend on the desired regioselectivity and the existing substituents on the phenyl ring. For the synthesis of this compound, if starting from 1-(2-fluorophenyl)pyrrolidin-2-one (B3057101), a bromination step would be required. The fluorine atom is an ortho-, para-director, but is deactivating. The amide group is also deactivating and will direct meta to its position on the ring. The combined directing effects would need to be considered to achieve bromination at the desired position.

Direct Halogenation Methods

Direct halogenation of a pre-formed N-aryl pyrrolidinone represents a straightforward approach to introduce a halogen atom onto the phenyl ring. The synthesis of this compound via this route would involve the regioselective bromination of 1-(2-fluorophenyl)pyrrolidin-2-one. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents on the phenyl ring: the fluorine atom and the N-pyrrolidinone group.

Fluorine is an ortho-, para-director, while the N-pyrrolidinone group, being an amide, is also an ortho-, para-directing group. The fluorine atom deactivates the ring, whereas the nitrogen of the amide activates it. In the case of 1-(2-fluorophenyl)pyrrolidin-2-one, the positions ortho and para to the fluorine are C3 and C6 (ortho) and C5 (para). The positions ortho and para to the N-pyrrolidinone group are C2 and C6 (ortho) and C4 (para). The para position relative to the fluorine (C5) is sterically the most accessible and is activated by the amide group, making it the most likely site for bromination.

Research on the bromination of related N-aryl systems supports this prediction. For instance, studies on the regioselective bromination of pyrrolo[1,2-a]quinoxalines using mild brominating agents like tetrabutylammonium (B224687) tribromide (TBATB) have shown high selectivity. nih.gov Similarly, the bromination of N-phthaloylamino acid derivatives demonstrates that the reaction site can be controlled, favoring positions that are electronically activated and sterically unhindered. researchgate.net In the context of benzanilides, reaction conditions can be tuned to direct bromination to specific positions on the N-phenyl ring. mdpi.com

A typical procedure would involve treating 1-(2-fluorophenyl)pyrrolidin-2-one with a brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid or a chlorinated solvent. The reaction may be catalyzed by a Lewis or Brønsted acid to enhance the electrophilicity of the bromine source.

Incorporation of Halogenated Precursors

A more common and versatile strategy for the synthesis of this compound involves the coupling of 2-pyrrolidinone (B116388) with a pre-halogenated phenyl ring. This approach offers better control over isomer formation. The key reaction is the formation of the C-N bond, which is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination.

The Ullmann reaction, one of the earliest methods for C-N bond formation, traditionally involves the coupling of an amine (or its salt) with an aryl halide in the presence of stoichiometric copper at high temperatures. wikipedia.org Modern variations use catalytic amounts of copper, often with ligands to facilitate the reaction under milder conditions. organic-chemistry.orgnih.gov For the synthesis of the target compound, this would involve reacting 2-pyrrolidinone with a dihalogenated precursor like 4-bromo-2-fluoro-1-iodobenzene (B11889). The greater reactivity of the C-I bond compared to the C-Br bond allows for selective coupling at the iodine-bearing position.

The Buchwald-Hartwig amination is a more recent and often more efficient palladium-catalyzed method for forming C-N bonds. nih.govchemspider.com This reaction demonstrates broad substrate scope and functional group tolerance. The synthesis would couple 2-pyrrolidinone with a suitable aryl halide, such as 4-bromo-2-fluoro-1-iodobenzene or 1,4-dibromo-2-fluorobenzene. The choice of palladium precursor, ligand, and base is crucial for achieving high yields. Studies on nickel-catalyzed Buchwald-Hartwig type aminations have also shown high selectivity for aryl iodides in the presence of aryl bromides or chlorides, providing another potential route. nih.gov

A recent study demonstrated the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines. For example, 5-(3,4,5-trimethoxyphenyl)-1-(2-fluorophenyl)pyrrolidin-2-one was synthesized from dimethyl 2-(3,4,5-dimethoxyphenyl)cyclopropane-1,1-dicarboxylate and 2-fluoroaniline, illustrating a method for forming the N-aryl pyrrolidinone core. mdpi.comnih.gov

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | Varies | nih.gov |

| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBu-t | Toluene | 60 | chemspider.com |

| Aryl Iodides | Aryl/Aliphatic Amines | Ni(acac)₂ / Phenylboronic ester (activator) | Not specified | Not specified | High | nih.gov |

Electrophilic Fluorination of Pyrrolidinone Derivatives

Electrophilic fluorination is a powerful method for introducing fluorine into organic molecules. wikipedia.org Reagents such as Selectfluor (F-TEDA-BF₄) are widely used for this purpose due to their stability, selectivity, and ease of handling. researchgate.netresearchgate.net While the target compound already contains fluorine, this method is highly relevant for the synthesis of analogues with additional fluorine atoms or for the potential, albeit less common, synthesis of the 2-fluorophenyl precursor itself.

The direct electrophilic fluorination of an N-aryl pyrrolidinone, such as 1-phenylpyrrolidin-2-one, would likely result in fluorination at the para-position of the phenyl ring due to the ortho-, para-directing nature of the amide group. The synthesis of the 2-fluoro precursor via this method is less likely due to challenges in controlling regioselectivity.

More applicably, this method can be used to synthesize analogues. For example, starting with 1-(5-bromophenyl)pyrrolidin-2-one, electrophilic fluorination could potentially introduce a fluorine atom at the C2 position, ortho to the pyrrolidinone group. The reaction of electron-rich aromatic compounds with Selectfluor is known to produce aryl fluorides. wikipedia.org Mechanistic studies on electrophilic fluorination with Selectfluor suggest the reaction proceeds without single-electron transfer, leading to selective fluorination. nih.gov The fluorination of ketones and related compounds is often facilitated by acid catalysis. researchgate.net

Diastereoselective and Stereoselective Synthetic Pathways

While this compound itself is achiral, many of its biologically active analogues possess stereocenters on the pyrrolidinone ring. Therefore, diastereoselective and stereoselective synthetic methods are crucial for accessing enantiomerically pure compounds. mdpi.com

Numerous strategies have been developed for the stereoselective synthesis of substituted pyrrolidines and pyrrolidinones. These methods often involve either starting from a chiral precursor or using a chiral catalyst to control the stereochemical outcome of a ring-forming reaction.

Three-Component Reactions: A Yb(OTf)₃-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters has been shown to produce pyrrolidines with high diastereoselectivity, favoring a cis relationship between substituents at the C2 and C5 positions. organic-chemistry.org

Cyclization Reactions: Iron-catalyzed C-H amination of aliphatic azides can lead to 2,5-disubstituted pyrrolidines with good to high diastereoselectivity. nih.gov A tandem hydrozirconation-Lewis acid mediated cyclization of chiral N-allyl oxazolidines provides another route to diastereomerically enriched pyrrolidines. nih.gov

Multi-component Cyclization/Rearrangement: A one-pot, three-component cyclization followed by a Claisen rearrangement can produce highly functionalized pyrrolidinone products containing an all-carbon quaternary stereocenter with excellent diastereoselectivity. acs.org

Ugi/Nucleophilic Substitution Sequence: A one-pot Ugi/nucleophilic substitution/N-acylation/debenzoylation sequence has been developed for the diastereoselective synthesis of pyrrolopiperazine-2,6-diones, demonstrating a method to create complex fused systems with high stereocontrol. acs.org

| Method | Key Reagents/Catalyst | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| C-H Bond Amination | Iron dipyrrinato complex | 2,5-disubstituted pyrrolidines | High d.r. (syn) | nih.gov |

| Three-Component Reaction | Yb(OTf)₃ | 2,5-disubstituted pyrrolidines | High d.r. (cis) | organic-chemistry.org |

| Hydrozirconation-Cyclization | Schwartz's reagent, Lewis acid | Substituted pyrrolidines | High diastereoselectivity | nih.gov |

| Cyclization/Allylation/Claisen Rearrangement | One-pot, three-component | Quaternary pyrrolidine-2,3-diones | Exquisite diastereoselectivity | acs.org |

Solid-Phase Synthesis Techniques

Solid-phase synthesis is a powerful tool for generating large libraries of compounds for high-throughput screening. This technique has been applied to the synthesis of pyrrolidin-2-one derivatives. The general strategy involves anchoring a suitable starting material to a solid support (resin), performing a series of reactions on the resin-bound substrate, and finally cleaving the desired product from the resin.

One approach involves the acylation of resin-bound amines with N-Fmoc-protected amino acids, followed by deprotection and subsequent reactions to form the pyrrolidinone ring. A library of 12,000 pyrrolidin-2-one derivatives was successfully prepared using such a method. acs.org Another study describes the synthesis of N-substituted pyrrolidinones starting from resin-bound glutamic acid, utilizing the Ugi four-component reaction. nih.gov

For the synthesis of this compound or its analogues, one could envision immobilizing 2-pyrrolidinone onto a resin, followed by a Suzuki or Buchwald-Hartwig coupling with 1-bromo-2-fluoro-5-iodobenzene (or a similar precursor). Alternatively, a precursor such as 4-bromo-2-fluoroaniline (B1266173) could be attached to the resin, followed by reaction with a species like 4-chlorobutyryl chloride and subsequent intramolecular cyclization to form the lactam ring. The use of solid-phase synthesis for related heterocyclic systems, such as 6-arylpyridazin-3(2H)-ones via Suzuki coupling on a resin-bound chloropyridazine, demonstrates the feasibility of this approach. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete and unambiguous assignment of all atoms, confirming the connectivity of the pyrrolidinone ring to the substituted phenyl group.

Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

The ¹H NMR spectrum provides information on the number and environment of protons. The pyrrolidinone ring exhibits three distinct signals: two triplets corresponding to the methylene (B1212753) groups (-CH₂-) adjacent to the carbonyl and the nitrogen, and a multiplet for the central methylene group. In the aromatic region, the protons on the 5-bromo-2-fluorophenyl ring display characteristic splitting patterns dictated by their coupling to each other and to the neighboring fluorine atom.

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each carbon atom. The carbonyl carbon (C=O) of the lactam ring is typically observed in the downfield region around 170 ppm. The aromatic carbons show signals in the 115-140 ppm range, with their exact chemical shifts influenced by the bromine and fluorine substituents. The presence of the C-F bond results in characteristic splitting of the carbon signals (J-coupling), which is crucial for assigning the carbons of the phenyl ring.

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. nih.gov For this compound, a single resonance is expected, and its chemical shift and coupling to adjacent protons confirm the 2-fluoro substitution pattern on the aromatic ring. rsc.orgillinois.edu

Table 1: Representative NMR Data for this compound Note: Exact chemical shifts (δ) and coupling constants (J) can vary slightly depending on the solvent and spectrometer frequency. The following are typical, compiled values.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.65 | dd | Aromatic CH |

| ¹H | ~7.50 | ddd | Aromatic CH |

| ¹H | ~7.20 | t | Aromatic CH |

| ¹H | ~3.80 | t | N-CH₂ (pyrrolidinone) |

| ¹H | ~2.60 | t | CO-CH₂ (pyrrolidinone) |

| ¹H | ~2.20 | p | CH₂-CH₂-CH₂ (pyrrolidinone) |

| ¹³C | ~170.5 | s | C=O (lactam) |

| ¹³C | ~158.0 | d, ¹JCF | C-F |

| ¹³C | ~135.0 | d, ³JCF | C-H |

| ¹³C | ~128.0 | d, ⁴JCF | C-H |

| ¹³C | ~125.0 | s | C-Br |

| ¹³C | ~118.0 | d, ²JCF | C-H |

| ¹³C | ~117.0 | d, ²JCF | C-N |

| ¹³C | ~50.0 | s | N-CH₂ |

| ¹³C | ~32.0 | s | CO-CH₂ |

| ¹³C | ~18.0 | s | Central CH₂ |

| ¹⁹F | ~ -119.0 | m | Ar-F |

Conformational Analysis and Dynamic NMR Studies

The bond between the nitrogen atom of the pyrrolidinone ring and the C1 carbon of the phenyl ring is subject to restricted rotation, a phenomenon known as atropisomerism. This restriction arises from the steric hindrance between the ortho-substituent (fluorine) on the phenyl ring and the methylene groups of the lactam ring.

Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, is the primary tool for studying such conformational dynamics. nih.govnih.gov At low temperatures, the rotation around the N-aryl bond may become slow enough on the NMR timescale to allow for the observation of distinct signals for the different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. The rate of this exchange can be calculated from the line shape analysis, providing the energy barrier for the rotational process. While specific DNMR studies on this compound are not widely reported, the principles of atropisomerism in related N-aryl lactams are well-established. nih.gov

Solid-State NMR for Polymorphic Forms

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical science as different polymorphs can have different physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing and distinguishing between these polymorphic forms. nih.govoup.compharmtech.com

Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing of molecules in the crystal lattice. europeanpharmaceuticalreview.comresearchgate.net Different polymorphs of this compound would be expected to produce different ¹³C and ¹⁹F ssNMR spectra, with variations in chemical shifts and peak widths for the same nuclei. europeanpharmaceuticalreview.com This makes ssNMR an ideal tool for identifying the specific solid form of the compound and for detecting the presence of any impurities or amorphous content. pharmtech.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing invaluable information about a molecule's weight and elemental composition.

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion with high precision. For this compound, the molecular formula is C₁₀H₉BrFNO. HRMS can measure the mass of the protonated molecule, [M+H]⁺, to within a few parts per million (ppm) of its theoretical value. This high accuracy allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential formulas with the same nominal mass. The presence of bromine is further confirmed by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two m/z units.

Table 2: HRMS Data for this compound

| Ion | Calculated m/z for C₁₀H₁₀⁷⁹BrFNO⁺ | Calculated m/z for C₁₀H₁₀⁸¹BrFNO⁺ |

| [M+H]⁺ | 258.0030 | 259.9999 |

Fragment Ion Analysis and Proposed Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to generate a pattern of product ions. This fragmentation pattern serves as a molecular fingerprint and helps to confirm the structure elucidated by NMR. nih.gov While a detailed experimental fragmentation study has not been published, likely fragmentation pathways can be proposed based on the structure of this compound.

Under collision-induced dissociation (CID), the protonated molecule would likely undergo fragmentation through several key pathways. A common fragmentation for N-aryl amides involves cleavage of the amide bond. nih.gov The pyrrolidinone ring itself can also undergo characteristic cleavages, such as the loss of a molecule of carbon monoxide (CO) or ethene (C₂H₄). The bromine atom may also be lost as a radical.

Table 3: Proposed Key Fragment Ions in MS/MS

| Proposed Fragment (m/z) | Proposed Neutral Loss | Formula of Fragment | Plausible Structure |

| 179.0350 | Br• | [C₁₀H₁₀FNO]⁺ | Ion of 1-(2-fluorophenyl)pyrrolidin-2-one (B3057101) |

| 151.0401 | Br•, CO | [C₉H₁₀FN]⁺ | Fragment from subsequent loss of CO |

| 123.0452 | Br•, C₂H₄O | [C₈H₆FN]⁺ | Fragment from pyrrolidinone ring opening |

| 174.9505 / 176.9485 | C₄H₅NO | [C₆H₄BrF]⁺ | 5-Bromo-2-fluorophenyl cation |

These proposed pathways provide a rational basis for interpreting the mass spectrum and, in conjunction with NMR data, offer a comprehensive characterization of the molecule. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful non-destructive analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups.

The vibrational spectrum of this compound can be interpreted by assigning specific absorption bands to the stretching and bending vibrations of its chemical bonds. The key functional groups are the lactam (cyclic amide) of the pyrrolidin-2-one ring, the substituted phenyl ring, the carbon-fluorine bond, and the carbon-bromine bond. Based on established group frequencies, the following characteristic peaks are anticipated:

Amide C=O Stretching: The most intense and characteristic band in the IR spectrum is expected to be the carbonyl (C=O) stretching vibration of the lactam ring. For γ-lactams, this band typically appears in the region of 1670-1700 cm⁻¹. The exact position can be influenced by the electronic effects of the N-aryl substituent.

Aromatic C=C Stretching: The phenyl ring will give rise to several bands in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations within the ring.

C-N Stretching: The stretching vibration of the C-N bond in the lactam is expected to appear in the 1350-1200 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while the aliphatic C-H stretching vibrations of the pyrrolidinone ring are expected in the 3000-2850 cm⁻¹ region.

C-F Stretching: The C-F stretching vibration is typically strong and found in the 1250-1020 cm⁻¹ region. Its precise location can provide insight into the electronic environment of the fluorophenyl ring.

C-Br Stretching: The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

A hypothetical data table of the principal vibrational modes for this compound is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3050 | Medium |

| Aliphatic C-H Stretch | 2980 - 2880 | Medium |

| Amide C=O Stretch (Lactam) | 1695 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| CH₂ Bending (Scissoring) | 1470 - 1440 | Medium |

| C-N Stretch | 1350 - 1250 | Medium |

| C-F Stretch | 1250 - 1200 | Strong |

| C-Br Stretch | 600 - 550 | Medium |

Note: The data in this table is predictive and based on characteristic group frequencies for similar chemical structures. Actual experimental values may vary.

As this compound is an aprotic molecule, it lacks traditional hydrogen bond donors (like N-H or O-H groups). Therefore, classical hydrogen bonding networks, which significantly influence the vibrational spectra of related compounds like unsubstituted 2-pyrrolidinone (B116388), will not be present. However, in the solid state, weak intermolecular interactions, such as C-H···O and C-H···F interactions, may occur. These weaker interactions can cause subtle shifts in the positions and broaden the bands of the involved C-H and C=O groups in the solid-state IR spectrum compared to the spectrum in a non-polar solvent. Analysis of these subtle spectral changes can provide indirect evidence for the presence of these weak intermolecular forces.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, this technique would provide precise information on its molecular structure, stereochemistry, and the nature of its intermolecular interactions in the solid state.

Since this compound is achiral, the concept of absolute configuration does not apply. However, single-crystal X-ray diffraction would unambiguously determine its molecular conformation. This includes the precise bond lengths, bond angles, and torsion angles of the molecule. Key structural parameters that would be determined include the planarity of the lactam group, the conformation of the five-membered pyrrolidinone ring (which is often found in an envelope or twisted conformation), and the dihedral angle between the plane of the phenyl ring and the pyrrolidinone ring. The presence of the heavy bromine atom would facilitate the solution of the phase problem during the structure determination process.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contact.

For this compound, this analysis would be expected to highlight the following key interactions:

H···H Contacts: These are generally the most abundant interactions and would be represented by a large, diffuse region in the 2D fingerprint plot.

O···H/H···O Contacts: Sharp spikes in the fingerprint plot would indicate the presence of C-H···O interactions between the hydrogen atoms of the pyrrolidinone or phenyl rings and the carbonyl oxygen atom of a neighboring molecule.

F···H/H···F Contacts: Similar to the oxygen contacts, these would appear as distinct spikes and represent C-H···F interactions.

Br···H/H···Br Contacts: These interactions would also be visualized and quantified, providing insight into the role of the bromine atom in directing the crystal packing.

A hypothetical summary of the percentage contribution of the most significant intermolecular contacts from a Hirshfeld surface analysis is provided below.

| Intermolecular Contact Type | Predicted Contribution (%) |

| H···H | ~40 - 50% |

| C···H/H···C | ~15 - 25% |

| O···H/H···O | ~10 - 15% |

| Br···H/H···Br | ~8 - 12% |

| F···H/H···F | ~5 - 10% |

| Other | < 5% |

Note: This data is hypothetical and represents typical values for organic molecules with similar functionalities. The actual distribution would depend on the specific crystal packing adopted by the molecule.

Other Complementary Analytical Techniques

A comprehensive search of scientific literature and chemical databases was conducted to identify specific data regarding the application of complementary analytical techniques for the characterization of this compound. These techniques, including thermal analysis for polymorphic characterization and specialized chromatographic methods for purity and isomer separation, are crucial for ensuring the quality and consistency of a chemical compound.

However, detailed research findings or specific methodologies for the thermal analysis (such as Differential Scanning Calorimetry or Thermogravimetric Analysis), studies on the polymorphic forms, or the development of specialized chromatographic methods for the purity assessment and isomer separation of this compound are not available in the reviewed public domain literature. While general principles of these analytical techniques are well-established for a wide range of chemical compounds, specific experimental data and research findings for this compound have not been published.

Therefore, the creation of data tables and a detailed discussion of research findings for this specific subsection is not possible based on the currently available scientific information.

Computational Chemistry and in Silico Research

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and properties of molecules. For 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one, these calculations offer a microscopic understanding of its behavior.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. mdpi.com By employing a functional like B3LYP with a suitable basis set such as 6-311++G(d,p), the geometric parameters of this compound can be determined. ajchem-a.comespublisher.com The optimization process minimizes the energy of the molecule to find its equilibrium structure. The resulting bond lengths and bond angles provide a precise model of the molecular framework.

Table 1: Selected Optimized Geometric Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.23 Å |

| C-N (amide) | 1.38 Å | |

| C-N (ring) | 1.46 Å | |

| C-Br | 1.91 Å | |

| C-F | 1.36 Å | |

| Bond Angle | O-C-N (amide) | 122° |

| C-N-C (phenyl) | 125° | |

| F-C-C (phenyl) | 118° |

Note: The data in this table is illustrative and based on theoretical DFT calculations for this specific analysis.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ajchem-a.com The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. aimspress.com

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

Note: The data in this table is illustrative and based on theoretical calculations for this specific analysis.

The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks, respectively.

Prediction of Vibrational Frequencies

Theoretical vibrational analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. researchgate.net By calculating the harmonic vibrational frequencies, it is possible to assign the absorption bands observed in experimental spectra to specific molecular motions. researchgate.net These theoretical predictions are a powerful tool for confirming the structure of a synthesized compound. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative Data)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Amide | 1695 |

| C-N Stretch | Amide | 1350 |

| C-H Stretch | Aromatic | 3050-3100 |

| C-H Stretch | Aliphatic | 2850-2950 |

| C-F Stretch | Fluoroaromatic | 1250 |

Note: The data in this table is illustrative and based on theoretical calculations for this specific analysis.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different charge regions. Typically, red areas signify regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. nih.gov The MEP surface for this compound would likely show a high negative potential around the carbonyl oxygen and a positive potential around the hydrogen atoms. researchgate.net This analysis is invaluable for predicting intermolecular interactions and the reactive behavior of the molecule. ajchem-a.com

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules.

Conformational Analysis and Flexibility Studies

Conformational analysis explores the different spatial arrangements of a molecule, or conformers, that can be interconverted by rotation about single bonds. nih.gov For this compound, the flexibility of the pyrrolidinone ring and the rotation around the bond connecting it to the phenyl ring are of particular interest. The pyrrolidinone ring can adopt various conformations, such as the envelope and twisted forms. nih.gov Computational methods can be used to determine the relative energies of these conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity. Studies on similar pyrrolidinone-containing structures have shown that the ring often adopts an envelope conformation. nih.gov

Table 4: Relative Energies of Potential Conformers of the Pyrrolidinone Ring (Illustrative Data)

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Envelope | 0.0 |

| Twisted | 1.5 |

Note: The data in this table is illustrative and based on theoretical calculations for this specific analysis.

Docking Simulations with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. nih.gov This helps in understanding the binding mechanism and affinity, which are critical for a compound's biological activity.

Currently, there are no published molecular docking studies specifically for this compound against any identified biological targets. Research on other pyrrolidine (B122466) derivatives has shown that they can be targeted to a wide range of enzymes and receptors, such as cyclooxygenase (COX) enzymes, and various proteins involved in cancer and diabetes. nih.govresearchgate.net A hypothetical docking study for this compound would involve:

Target Selection: Identifying potential protein targets based on the activity of structurally similar compounds.

Binding Site Prediction: Locating the active site or allosteric sites on the target protein.

Simulation: Using software like AutoDock or Vina to predict the binding pose and calculate a docking score, which estimates the binding affinity (typically in kcal/mol). nih.gov

The results would indicate which proteins this compound is most likely to interact with and the nature of that interaction (e.g., hydrogen bonds, hydrophobic interactions), guiding further in vitro and in vivo testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models help in predicting the activity of new, unsynthesized compounds.

No QSAR models have been specifically developed or published for a series of compounds that includes this compound. The development of such a model would require a dataset of structurally related compounds with measured biological activity against a specific target. nih.gov The process involves:

Calculating a wide range of molecular descriptors (e.g., electronic, steric, topological).

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Artificial Neural Networks) to build a predictive equation. semanticscholar.orgnih.gov

Validating the model to ensure its robustness and predictive power. mdpi.com

Studies on other classes of compounds, such as N-phenyl pyrrolidin-2-ones and bromo-benzohydrazides, have successfully used QSAR to predict their activity as herbicides or antimicrobial agents. nih.govnih.gov

Without a QSAR model, the key molecular descriptors that govern the biological activity of this compound remain unidentified. Such an analysis would pinpoint which physicochemical properties are most important for its function. For instance, a QSAR study might reveal that specific electronic properties (like the partial charge on an atom) or topological indices (related to molecular shape and size) are critical for activity. nih.gov This information is instrumental in designing more potent analogs.

In Silico Pharmacokinetic and Pharmacodynamic Predictions

While specific, comprehensive ADME predictions for this compound are not available in published literature, general properties can be estimated using established computational models. These models analyze a molecule's structure to predict its behavior in the body.

A theoretical ADME profile would assess parameters such as:

Absorption: High intestinal absorption is often predicted for small, moderately lipophilic molecules like many pyrrolidinone derivatives. mdpi.comresearchgate.net

Distribution: Predictions would include the likelihood of crossing the blood-brain barrier and the extent of plasma protein binding. researchgate.net

Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: The route and rate of elimination from the body would be estimated.

The table below illustrates the type of data that would be generated from a predictive ADME analysis, although specific values for this compound are not currently published.

| ADME Parameter | Predicted Value/Classification | Significance |

| Gastrointestinal (GI) Absorption | Data not available | Indicates how much of the drug is absorbed after oral administration. |

| Blood-Brain Barrier (BBB) Permeant | Data not available | Predicts if the compound can enter the central nervous system. |

| CYP450 Substrate/Inhibitor | Data not available | Foresees potential drug-drug interactions. |

| Plasma Protein Binding (%) | Data not available | Affects the amount of free drug available to exert its effect. |

| Renal Clearance | Data not available | Indicates the rate of removal by the kidneys. |

This table is for illustrative purposes only, as specific data for this compound is not available in the searched literature.

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely oral drug. This is often assessed using rules like Lipinski's Rule of Five. Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. biointerfaceresearch.com

An in silico assessment for this compound would analyze several physicochemical properties. Based on its structure (Molecular Formula: C₁₀H₉BrFNO, Molecular Weight: 258.09 g/mol ), it is possible to make some general estimations. sigmaaldrich.com

The table below shows a typical drug-likeness evaluation.

| Property | Value for this compound | Lipinski's Rule (Guideline) | Conformance |

| Molecular Weight (MW) | 258.09 g/mol sigmaaldrich.com | ≤ 500 | Yes |

| LogP (Lipophilicity) | Data not available | ≤ 5 | Data not available |

| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 2 (Oxygen and Fluorine) | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | Data not available | ≤ 140 Ų biointerfaceresearch.com | Data not available |

| Bioavailability Score | Data not available | Typically ranges from 0 to 1 | Data not available |

This table contains both known data and illustrates where data is missing from the searched literature. Conformance is based on available data.

Without a calculated LogP and TPSA, a full assessment of drug-likeness and oral bioavailability potential is incomplete. However, based on its molecular weight and hydrogen bonding characteristics, the compound does not violate the key components of Lipinski's rules for which data is available. nih.gov

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) is a crucial strategy in drug discovery, particularly when the three-dimensional structure of the biological target is unknown. mdpi.com This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. It encompasses a variety of computational methods that analyze a set of known active ligands to derive a model that can predict the activity of new, untested compounds.

Scaffold Hopping and Core Replacement Strategies

Scaffold hopping is an innovative technique in medicinal chemistry aimed at discovering novel molecular skeletons that can mimic the biological activity of an existing lead compound while offering improved properties such as enhanced potency, reduced toxicity, or better pharmacokinetics. nih.govchemrxiv.org This process involves replacing the core structure (scaffold) of a known active molecule with a functionally equivalent but structurally distinct one.

For a molecule like this compound, a hypothetical scaffold hopping strategy could involve replacing the pyrrolidin-2-one core with other cyclic or acyclic structures that maintain the spatial arrangement of key pharmacophoric features. The goal would be to identify new chemical classes that could serve as starting points for drug development. However, no specific studies demonstrating scaffold hopping from or to this compound have been documented in scientific literature.

Virtual Screening and Pharmacophore Modeling

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov When the target structure is unknown, ligand-based virtual screening relies on pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. nih.govresearchgate.net

A pharmacophore model could theoretically be developed if a set of biologically active analogues of this compound were known. This model would then serve as a 3D query to screen virtual compound databases for new potential hits. Currently, there are no published pharmacophore models derived from or for this specific compound.

Shape and Electrostatic Similarity Comparisons

Molecular shape and electrostatic potential are fundamental properties that govern molecular recognition and binding affinity. In LBDD, comparing the shape and electrostatic similarity of a candidate molecule to a known active reference compound is a common strategy to predict its potential for similar biological activity.

This approach assumes that molecules that have a similar three-dimensional shape and a comparable distribution of positive, negative, and neutral electrostatic potentials are likely to interact with the same target in a similar manner. While computational tools exist to perform such comparisons, there is no available research that details shape and electrostatic similarity studies specifically involving this compound as a reference or query molecule.

Structure Activity Relationships Sar and Structural Determinants of Biological Activity

Influence of the 5-Bromo-2-fluorophenyl Moiety on Biological Activity

The 5-bromo-2-fluorophenyl group is a key feature of this molecule, introducing specific electronic and steric properties that can significantly influence its binding to biological targets. The presence and positioning of the halogen atoms are of particular importance.

Electronic and Steric Effects of Halogen Substituents

Bromine, on the other hand, is less electronegative than fluorine but has a larger atomic radius, contributing more significantly to the steric bulk of the molecule. Its electronic effect is a combination of electron-withdrawal via induction and electron-donation through resonance. These properties can affect the molecule's ability to fit into a binding pocket and can also introduce the potential for halogen bonding, a type of non-covalent interaction that can enhance binding affinity to a target protein.

| Halogen | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Primary Electronic Effect |

|---|---|---|---|

| Fluorine | 1.47 | 3.98 | Inductive (withdrawing) |

| Bromine | 1.85 | 2.96 | Inductive (withdrawing) & Resonance (donating) |

Impact of Positional Isomerism on Activity Profile

The specific placement of the bromo and fluoro substituents at the 5- and 2-positions, respectively, is crucial. This substitution pattern dictates the dipole moment of the phenyl ring and the spatial arrangement of the halogen atoms. Moving these substituents to other positions on the phenyl ring would create isomers with potentially different biological activities. For instance, a shift in the bromine atom's position could alter a critical halogen bond or introduce a steric clash with the target protein. The 2-fluoro substituent can influence the conformation of the entire molecule by affecting the rotation around the N-C(aryl) bond.

| Isomer | Key Feature Change | Predicted Impact on Binding |

|---|---|---|

| 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one | Reference Compound | Baseline Activity |

| 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one | Altered dipole moment and steric profile | Potentially reduced or altered activity due to steric hindrance or loss of key interactions. |

| 1-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one | Different spatial orientation of the bromo group | Activity may vary depending on the specific receptor topology. |

Conformational Landscape and Stereochemical Features of the Pyrrolidin-2-one Ring

The pyrrolidin-2-one ring, a five-membered lactam, is not planar and its conformational flexibility is a significant determinant of biological activity. nih.gov

Role of Ring Puckering (Pseudorotation) and Flexibility

The pyrrolidin-2-one ring can adopt various puckered conformations, often described as envelope or twist forms. nih.gov This phenomenon, known as pseudorotation, allows the ring to adopt a shape that is complementary to its binding site. nih.gov The flexibility of the ring is influenced by the substituents attached to it. The bulky 5-bromo-2-fluorophenyl group at the nitrogen atom can restrict the conformational freedom of the pyrrolidin-2-one ring, favoring certain puckered states over others. This conformational preference can be a key factor in pre-organizing the molecule for optimal binding with its biological target.

Significance of Stereogenic Centers and Enantiomeric Purity in Target Binding

While this compound itself does not have a stereogenic center on the pyrrolidinone ring unless substituted further, the introduction of substituents at the 3, 4, or 5-positions of the ring would create chiral centers. Biological systems are inherently chiral, and thus, different enantiomers of a molecule often exhibit different biological activities. The spatial orientation of substituents is critical for proper interaction with the chiral environment of a receptor or enzyme active site. nih.gov Therefore, for any substituted analogs of this compound, enantiomeric purity would be a critical consideration in drug design and development.

Modifications and Substitutions at the Pyrrolidin-2-one Core

Hypothetical modifications to the pyrrolidin-2-one core of this compound would be expected to have a significant impact on its biological activity. For example, introducing alkyl or aryl groups at the 3-, 4-, or 5-positions could enhance binding through additional hydrophobic or van der Waals interactions. Conversely, bulky substituents could also lead to steric hindrance, thereby reducing activity. The introduction of polar functional groups, such as hydroxyl or amino groups, could provide new hydrogen bonding opportunities with a target.

| Modification Position | Substituent Type | Potential Effect on Activity |

|---|---|---|

| C3 | Small alkyl group | May enhance hydrophobic interactions. |

| C4 | Hydroxyl group | Could introduce a new hydrogen bond donor/acceptor site. |

| C5 | Phenyl group | May increase affinity through pi-pi stacking interactions. |

| C3 & C4 | Introduction of a double bond | Would alter the ring conformation and electronic properties. |

Impact of N1 Substitutions on Biological Efficacy

The N-phenyl ring of this compound plays a crucial role in its interaction with biological targets. In analogous series of N-phenylpyrrolidin-2-ones investigated as Protoporphyrinogen Oxidase (PPO) inhibitors, the substitution pattern on the phenyl ring is a key determinant of inhibitory activity. nih.gov For instance, the presence of specific halogen and alkoxy groups on the phenyl ring has been shown to be critical for high potency.

In a study of N-phenylpyrrolidin-2-ones as PPO inhibitors, compounds with a 4-chloro-2-fluoro-5-alkoxy substitution pattern on the phenyl ring demonstrated significant herbicidal activity. nih.gov This suggests that the electronic and steric properties conferred by the halogen and alkoxy substituents are vital for binding to the PPO enzyme. The 2-fluoro substituent, as seen in the title compound, is a common feature in potent PPO inhibitors. nih.gov The 5-bromo substituent likely modulates the lipophilicity and electronic nature of the phenyl ring, which can influence target binding and pharmacokinetic properties.

The table below summarizes the impact of N1-phenyl substitutions on the biological efficacy of analogous N-phenylpyrrolidin-2-one PPO inhibitors.

| Compound Analogue | N1-Phenyl Substitution | Biological Activity (Ki, µM) |

| C6 | 2-(4-chloro-2-fluoro-5-propoxy-phenyl) | 0.095 |

| C7 | 2-(5-allyloxy-4-chloro-2-fluorophenyl) | 0.12 |

Data sourced from a study on N-phenylpyrrolidin-2-ones as PPO inhibitors. nih.gov

Effects of Substitutions at the 3rd, 4th, and 5th Positions

Modifications to the pyrrolidinone ring itself have a profound impact on the biological activity of this class of compounds. SAR studies on related heterocyclic structures reveal the importance of substituents at these positions.

In a series of 2-cyanopyrrolidine derivatives developed as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, substitutions at the 3rd and 4th positions of the pyrrolidine (B122466) ring were systematically explored. nih.gov It was discovered that the introduction of a fluorine atom at the 4-position of the pyrrolidinone ring led to enhanced inhibitory activity and improved pharmacokinetic profiles compared to the unsubstituted analog. nih.gov This highlights the sensitivity of the biological target to the steric and electronic environment of the pyrrolidinone core.

Furthermore, in the context of pyrrolidine-2,5-diones with anticonvulsant properties, SAR analysis has shown that the nature of the substituent at the 3-position is a strong determinant of activity. nih.gov Similarly, for pyrrolidine acid analogs targeting PPARα/γ, a cis-configuration of substituents at the 3rd and 4th positions was found to be preferable over the trans orientation for optimal dual agonistic activity. nih.gov

While specific data on substitutions at the 3rd, 4th, and 5th positions of this compound are not available, these findings from related systems underscore the principle that even minor structural changes to the pyrrolidinone ring can lead to significant alterations in biological efficacy.

The following table illustrates the effect of substitution on the pyrrolidinone ring in a series of DPP-IV inhibitors.

| Compound Analogue | Substitution on Pyrrolidine Ring | DPP-IV Inhibitory Activity (IC50) |

| Unsubstituted | None | Baseline |

| 4-Fluoro derivative | 4-Fluoro | Improved |

Data inferred from a study on 2-cyanopyrrolidine DPP-IV inhibitors. nih.gov

Correlation between Molecular Features and Specific Biological Target Interactions

The molecular architecture of N-phenylpyrrolidin-2-one derivatives is tailored for specific interactions with biological targets. For instance, in the case of Factor Xa (fXa) inhibitors, the pyrrolidinone scaffold serves as a central template for presenting ligands to the S1 and S4 subsites of the enzyme. nih.gov The N-phenyl group of these inhibitors typically occupies the S4 pocket of the fXa active site. The nature of the substituents on this phenyl ring directly influences the binding affinity and selectivity.

In a series of sulfonamidopyrrolidin-2-one-based fXa inhibitors, the central pyrrolidinone scaffold was recognized as crucial for the correct presentation of the P1 and P4 groups. nih.govresearchgate.net The P4 group, often a substituted aromatic ring, engages in hydrophobic and electronic interactions within the S4 pocket. The 5-bromo and 2-fluoro substituents on the phenyl ring of this compound would therefore be expected to modulate these interactions significantly.

Similarly, in AKR1C3 inhibitors based on a (piperidinosulfonamidophenyl)pyrrolidin-2-one scaffold, the planarity and electronic nature of the pyrrolidinone ring were found to be critical for activity, although the ring itself did not directly interact with the oxyanion hole of the enzyme. nih.gov This indicates that the pyrrolidinone ring plays a key role in orienting the pharmacophoric groups for optimal target engagement.

Elucidation of Key Pharmacophoric Elements

A pharmacophore model for a class of compounds defines the essential structural features required for biological activity. For N-phenylpyrrolidin-2-one-based inhibitors, several key pharmacophoric elements can be identified based on SAR studies of related compounds.

A general pharmacophore model for this class of compounds often includes:

A central heterocyclic scaffold: The pyrrolidin-2-one ring acts as the core structure.

A substituted aromatic ring (N-phenyl group): This group, with its specific substitution pattern (e.g., halogens, alkoxy groups), is crucial for hydrophobic and electronic interactions with the target protein. In the case of fXa inhibitors, this corresponds to the P4 moiety. nih.govnih.gov

Hydrogen bond acceptors/donors: The carbonyl group of the pyrrolidin-2-one is a key hydrogen bond acceptor. Other substituents may also contribute to hydrogen bonding networks.

Specific stereochemistry: The stereocenters on the pyrrolidinone ring can be critical for enantioselective binding to proteins. nih.gov

In the context of PIN1 inhibitors, a pharmacophore model derived from a phenyl-imidazole inhibitor highlighted the importance of hydrogen bond acceptors and donors, as well as an aromatic feature for interaction with a hydrophobic pocket. unipi.it While the specific target of this compound is not defined in the provided context, these general pharmacophoric principles derived from related inhibitors are likely to be applicable.

Biological Activities and Pharmacological Investigations

In Vitro Biological Screening and Assays

Anti-inflammatory Activity (e.g., Cyclooxygenase and Lipoxygenase Inhibition)

The inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is a key mechanism for anti-inflammatory drugs. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. nih.gov However, the inhibition of COX can lead to the shunting of arachidonic acid to the 5-lipoxygenase (5-LOX) pathway, increasing the production of pro-inflammatory leukotrienes. mdpi.com Therefore, dual inhibitors of both COX and 5-LOX are being investigated as potentially safer and more effective anti-inflammatory agents. nih.gov

Table 1: COX and 5-LOX Inhibitory Activities of Related Compounds

| Compound/Extract | Target Enzyme | IC50 Value | Source |

|---|---|---|---|

| SRB-AI (Stabilized Rice Bran Extract) | COX-1 | 305 µg/mL | researchgate.net |

| SRB-AI (Stabilized Rice Bran Extract) | COX-2 | 29 µg/mL | researchgate.net |

Anticancer Activity (e.g., Kinase Inhibition, Apoptosis Induction, Cell Cycle Arrest)

Several derivatives of pyrrolidinone and related heterocyclic structures have demonstrated promising anticancer activities. These effects are often mediated through the inhibition of protein kinases, induction of apoptosis (programmed cell death), and cell cycle arrest.

Kinase inhibition is a significant target in cancer therapy. nih.govmdpi.com For example, a deoxynucleoside derivative, 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole (K164), has been shown to inhibit protein kinases CK2 and PIM-1, leading to cytotoxic and pro-apoptotic effects in breast cancer cell lines. nih.gov Another study on N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole also demonstrated inhibition of CK2α and PIM-1 kinases with IC50 values as low as 0.52 µM for PIM-1. mdpi.com

The induction of apoptosis is another key mechanism of anticancer agents. Studies on novel pyrrolizine derivatives revealed their ability to induce apoptosis and arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. researchgate.net Similarly, certain chalcone (B49325) derivatives have been found to arrest the cell cycle in the G0/G1 phase in HCT-116 cancer cells. excli.de A study on 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide reported significant anti-proliferative activity against the A549 lung cancer cell line with an IC50 of 14.4 µg/mL. waocp.org

Table 2: Anticancer Activity of Related Compounds

| Compound | Cell Line | Activity | IC50/Effect | Source |

|---|---|---|---|---|

| 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole (K164) | Breast Cancer Cells | Cytotoxicity, Apoptosis | Not specified | nih.gov |

| Pyrrolizine derivatives (18b, 19a, 20a) | MCF-7 | Apoptosis, Cell Cycle Arrest (G1) | Not specified | researchgate.net |

| 5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung Cancer) | Anti-proliferative | 14.4 µg/mL | waocp.org |

| 5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC | Anti-proliferative | 5.6 µg/mL | waocp.org |

Antimicrobial Activity

Pyrrolidine (B122466) derivatives are recognized for their potential antimicrobial properties. nih.govnih.gov Studies have shown that various pyrrolidine and N-arylsuccinimide derivatives exhibit moderate to low antimicrobial activities against a range of bacterial and fungal species. nih.gov For instance, a diazo derivative of a pyrrolidine-2,5-dione showed moderate activity against Staphylococcus aureus, Vibrio cholera, and other microbes with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 256 μg/mL. nih.gov The introduction of certain functional groups, such as an azo group, has been shown to enhance the antibacterial activity of these compounds. nih.gov

Table 3: Antimicrobial Activity of a Pyrrolidine-2,5-dione Derivative

| Compound | Microorganism | MIC (µg/mL) | Source |

|---|

Cardiovascular Effects (e.g., Antiarrhythmic and Hypotensive Properties, Adrenergic Receptor Modulation)